molecular formula C10H10BrF2NO3 B14054746 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B14054746
M. Wt: 310.09 g/mol
InChI Key: STIABTPNUCHXOJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, and nitro functional groups

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Bromination: Addition of the bromopropyl group.

    Methoxylation: Introduction of the difluoromethoxy group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate methoxylation agents .

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation, affecting the bromopropyl or difluoromethoxy groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromopropyl and difluoromethoxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene can be compared with similar compounds such as:

  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring, which can influence their chemical reactivity and applications .

Properties

Molecular Formula

C10H10BrF2NO3

Molecular Weight

310.09 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene

InChI

InChI=1S/C10H10BrF2NO3/c11-6-2-4-7-3-1-5-8(14(15)16)9(7)17-10(12)13/h1,3,5,10H,2,4,6H2

InChI Key

STIABTPNUCHXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])OC(F)F)CCCBr

Origin of Product

United States

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